1-(5-bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole ring substituted with a 5-bromo-2-methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 1H-1,2,3-benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic substitution: Formation of substituted benzotriazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials with specific properties.
Medicine: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors.
Industry: Used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole involves its ability to interact with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. The benzotriazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of 1-(5-bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole.
1H-1,2,3-benzotriazole: The core structure of the compound, which can be substituted with various functional groups.
2-(5-bromo-2-methoxyphenyl)benzofuran: A structurally related compound with different applications.
Uniqueness: this compound is unique due to the presence of both a benzotriazole ring and a 5-bromo-2-methoxybenzenesulfonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3S/c1-20-12-7-6-9(14)8-13(12)21(18,19)17-11-5-3-2-4-10(11)15-16-17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLMQGIJYKJYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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